molecular formula C10H12Cl2N2O2 B2858303 Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate CAS No. 2248313-18-8

Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate

Cat. No.: B2858303
CAS No.: 2248313-18-8
M. Wt: 263.12
InChI Key: YONQKZLPJSCOQO-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a tert-butyl ester group, two chlorine atoms, and an amino group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate typically involves the reaction of 2-amino-4,6-dichloropyridine-3-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines or thiols. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.

    Reduction Reactions: Products include the corresponding amine or alcohol derivatives.

    Oxidation Reactions: Products include nitro or nitroso derivatives of the original compound.

Scientific Research Applications

Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The presence of the amino and chlorine groups allows it to interact with specific molecular targets, potentially blocking or modulating their activity. The tert-butyl ester group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dichloropyridine-3-carboxylic acid: Lacks the tert-butyl ester group, making it less lipophilic and potentially less bioavailable.

    Tert-butyl 2-amino-3,5-dichloropyridine-4-carboxylate: Similar structure but with different positions of chlorine atoms, which can affect its reactivity and biological activity.

    Tert-butyl 2-amino-4-chloropyridine-3-carboxylate: Contains only one chlorine atom, which may result in different chemical and biological properties.

Uniqueness

Tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both amino and chlorine groups on the pyridine ring, along with the tert-butyl ester group, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl 2-amino-4,6-dichloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)7-5(11)4-6(12)14-8(7)13/h4H,1-3H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONQKZLPJSCOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=C(C=C1Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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